(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile, known as MRTX1257 or MRTX1257, is a research tool compound developed by Mirati Therapeutics. [, , , , , , , ] It functions as a potent, selective, and irreversible inhibitor of the KRAS G12C mutant protein. [, , , , , , , ] KRAS is a GTPase involved in cellular signaling pathways, and mutations in this protein, particularly the G12C mutation, are frequently observed in various cancers, contributing to tumor growth and survival. [, , , , , , , ] MRTX1257 specifically targets this mutant form of KRAS, inhibiting its activity and thereby hindering the growth of KRAS G12C-driven cancers. [, , , , , , , ]
MRTX-1257 is a novel compound developed as an inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer. This compound is designed to selectively bind to the inactive form of the KRAS protein, thereby inhibiting its function and potentially enhancing the efficacy of other therapeutic modalities, such as radiation therapy. MRTX-1257 is structurally related to MRTX-849, another KRAS G12C inhibitor that has shown promise in clinical trials.
MRTX-1257 was developed by Mirati Therapeutics, Inc. It falls under the classification of small-molecule inhibitors specifically targeting mutant forms of the KRAS protein. The compound is characterized as a selective and irreversible inhibitor of KRAS G12C, aiming to provide a targeted therapeutic approach for cancers driven by this mutation.
The synthesis of MRTX-1257 involves a series of chemical reactions designed to optimize its binding affinity and selectivity for the KRAS G12C mutant. The method typically includes:
The molecular structure of MRTX-1257 can be described in terms of its composition and three-dimensional conformation:
MRTX-1257 undergoes several key chemical reactions relevant to its mechanism of action:
The mechanism of action for MRTX-1257 involves several steps:
MRTX-1257 possesses distinct physical and chemical properties:
Relevant data from studies indicate that MRTX-1257 exhibits favorable properties compared to earlier inhibitors like AMG-510 and MRTX-849 .
MRTX-1257 has several significant applications in scientific research and clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2